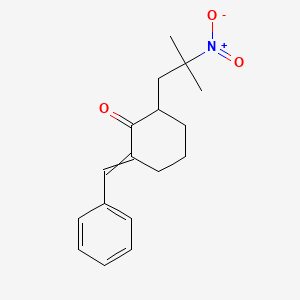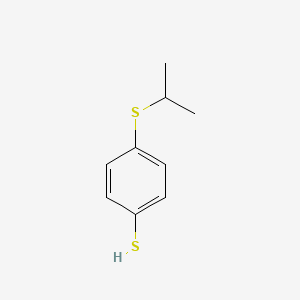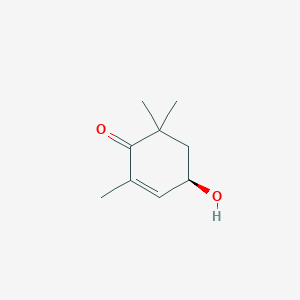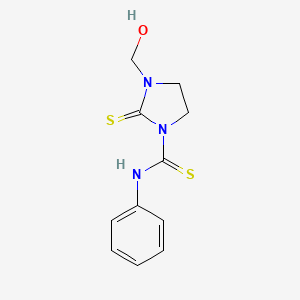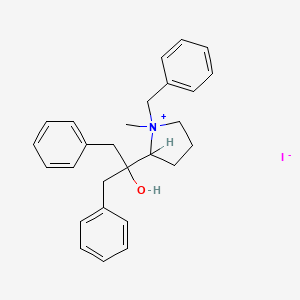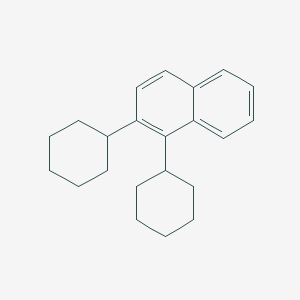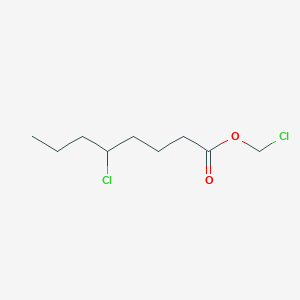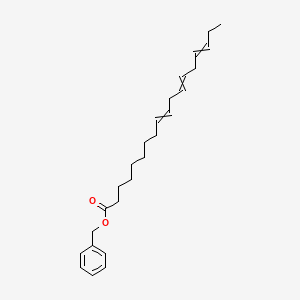![molecular formula C12H14S B14431976 [(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene CAS No. 77084-82-3](/img/structure/B14431976.png)
[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfanyl group attached to a 4-methylpenta-1,2-dien-1-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene typically involves the reaction of 4-methylpenta-1,2-diene with a suitable thiol compound under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution on the 4-methylpenta-1,2-diene . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl and dienyl groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways . The compound’s ability to undergo electrophilic and nucleophilic reactions makes it versatile in different chemical environments.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpenta-1,2-diene: Shares the dienyl structure but lacks the sulfanyl group.
Benzyl mercaptan: Contains a benzene ring and a sulfanyl group but lacks the dienyl chain.
Thiophenol: Similar sulfanyl group attached directly to the benzene ring.
Uniqueness
[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene is unique due to the combination of a dienyl chain and a sulfanyl group attached to a benzene ring
Propiedades
Número CAS |
77084-82-3 |
|---|---|
Fórmula molecular |
C12H14S |
Peso molecular |
190.31 g/mol |
InChI |
InChI=1S/C12H14S/c1-11(2)7-6-10-13-12-8-4-3-5-9-12/h3-5,7-11H,1-2H3 |
Clave InChI |
UREPUKGIZWKIAD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=C=CSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





